molecular formula C21H19N5O4S B12184988 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B12184988
M. Wt: 437.5 g/mol
InChI Key: VGIFIKPNYSEWLT-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Benzylation: The thiadiazole ring is then benzylated using benzyl halides in the presence of a base like potassium carbonate.

    Formation of the Phthalazinone Moiety: The phthalazinone moiety can be synthesized by the reaction of phthalic anhydride with hydrazine derivatives.

    Coupling Reaction: Finally, the thiadiazole and phthalazinone moieties are coupled through an acetamide linkage using appropriate coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: The benzyl group and methoxy groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide

Uniqueness

The uniqueness of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide lies in its combined structural features of the thiadiazole and phthalazinone moieties, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C21H19N5O4S

Molecular Weight

437.5 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetamide

InChI

InChI=1S/C21H19N5O4S/c1-29-15-9-8-14-11-22-26(20(28)18(14)19(15)30-2)12-16(27)23-21-25-24-17(31-21)10-13-6-4-3-5-7-13/h3-9,11H,10,12H2,1-2H3,(H,23,25,27)

InChI Key

VGIFIKPNYSEWLT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NC3=NN=C(S3)CC4=CC=CC=C4)OC

Origin of Product

United States

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